Mechanism of action for [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride derivatives
Mechanism of action for [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride derivatives
An In-Depth Technical Guide to the Mechanism of Action of [2-(Azetidin-3-yloxy)ethyl]diethylamine Dihydrochloride Derivatives as Muscarinic Acetylcholine Receptor Modulators
Executive Summary
This technical guide provides a comprehensive framework for elucidating the mechanism of action for the chemical class represented by [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride and its derivatives. Structurally, these compounds contain a positively charged tertiary amine and an ether oxygen, features that mimic the endogenous neurotransmitter acetylcholine. This suggests their primary molecular targets are muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (GPCRs) critical to central and peripheral nervous system function.[1][2] This guide details a logical, multi-tiered experimental cascade designed to rigorously test this hypothesis. It begins with foundational receptor binding assays to establish target engagement and subtype selectivity, followed by functional assays to quantify agonist activity at each of the five mAChR subtypes (M1-M5). We will explore the distinct signaling pathways associated with these receptors—Gq/11 for M1, M3, and M5, and Gi/o for M2 and M4—and provide detailed, field-proven protocols for their investigation.[3][4][5] Finally, the guide introduces advanced concepts such as biased agonism, offering a pathway to a more nuanced understanding of the compound's signaling profile. The methodologies, data interpretation frameworks, and visualizations presented herein are designed to equip researchers and drug development professionals with the tools to thoroughly characterize the pharmacological profile of this important class of molecules.
The Cholinergic System and Muscarinic Receptors: The Primary Hypothesis
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, from memory and cognition in the brain to the regulation of heart rate and smooth muscle contraction in the periphery.[2] ACh exerts its effects through two major classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are GPCRs that are broadly distributed throughout the body and are classified into five subtypes (M1-M5).[1][3]
The central hypothesis for [2-(Azetidin-3-yloxy)ethyl]diethylamine derivatives is that they act as agonists at these receptors. Understanding their mechanism of action requires appreciating the distinct signaling cascades initiated by each subtype.
-
The Gq/11-Coupled Subtypes (M1, M3, M5): Upon activation, these receptors couple to the Gq/11 family of G proteins.[3] This initiates the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[1][5]
-
The Gi/o-Coupled Subtypes (M2, M4): These receptors couple to the Gi/o family of G proteins.[3] The primary function of activated Gi/o is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[6] Additionally, the βγ subunits released from Gi/o can directly modulate the activity of ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels.[7]
The therapeutic landscape for mAChR-targeting drugs is extensive, with applications in ophthalmology, pulmonology, and the treatment of neurodegenerative disorders, making a thorough mechanistic understanding of novel ligands essential.[2][8]
The Pharmacophore: A Structural Mimic of Acetylcholine
The molecular architecture of [2-(Azetidin-3-yloxy)ethyl]diethylamine provides strong rationale for its proposed activity at mAChRs.
-
Tertiary Amine (Diethylamine): At physiological pH, this group is protonated, carrying a positive charge that mimics the quaternary ammonium of acetylcholine. This positive charge is crucial for the initial electrostatic interaction with a conserved aspartate residue in the orthosteric binding pocket of all five mAChR subtypes.
-
Ether Linkage: The oxygen atom acts as a key hydrogen bond acceptor, analogous to the ester oxygen of acetylcholine.
-
Azetidine Ring: This four-membered saturated heterocycle introduces a degree of conformational rigidity.[9] In drug design, such structures are often used to lock a molecule into a bioactive conformation, potentially increasing potency and influencing subtype selectivity compared to more flexible analogs.[10] The 3-oxy substitution pattern is a particularly valuable vector for exploring structure-activity relationships (SAR).
By systematically modifying substituents on the azetidine ring or the diethylamine moiety, a library of derivatives can be created to probe the specific structural requirements for optimal binding affinity, functional potency, and subtype selectivity.
A Step-by-Step Guide to Mechanistic Elucidation
Characterizing a novel compound requires a hierarchical and logical progression of experiments. The goal is not merely to collect data, but to build a coherent, evidence-based narrative of the molecule's biological activity. The following workflow represents a robust strategy for achieving this.
Phase 1: Confirming Target Engagement with Receptor Binding Assays
The first and most fundamental question is whether the compound physically interacts with the hypothesized targets. Radioligand competition binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[11][12]
Causality Behind Experimental Choice: This experiment directly measures the interaction between the compound and the receptor protein. By using membranes from cells selectively expressing each of the five mAChR subtypes, we can simultaneously determine affinity and build a selectivity profile. This is a crucial first step; without evidence of direct binding, functional data can be difficult to interpret.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from stable cell lines (e.g., CHO or HEK293) individually expressing high levels of human M1, M2, M3, M4, or M5 receptors.[11]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (5-20 µg protein/well).
-
A fixed concentration of a non-selective radiolabeled antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), at a concentration near its Kd value.
-
A range of concentrations of the unlabeled test compound (e.g., 10 pM to 100 µM).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all receptors.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters quickly with ice-cold assay buffer.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Binding Affinity (Ki) Profile
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Derivative X | 15.2 | 250.6 | 12.8 | 215.4 | 25.1 |
| Acetylcholine | 2,300 | 1,200 | 320 | 500 | 450 |
Table 1: Example binding affinity data for a hypothetical derivative compared to the endogenous ligand. Lower Ki values indicate higher binding affinity.
Phase 2: Characterizing Functional Activity
Binding is not synonymous with activation. A compound can be an agonist (activator), an antagonist (blocker), or a partial agonist. Functional assays are required to determine the compound's effect on receptor signaling.
Causality Behind Experimental Choice: Since M1, M3, and M5 receptors signal through Gq/11 to mobilize intracellular calcium, measuring this calcium flux provides a direct and robust readout of receptor activation.[13] Fluorescence-based assays are highly sensitive and amenable to high-throughput screening.
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Seed cells stably expressing M1, M3, or M5 receptors onto 96- or 384-well black-walled, clear-bottom plates and culture overnight.[14]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal). Probenecid can be included to prevent dye extrusion from the cells.[11]
-
Incubation: Remove culture medium, add the dye loading buffer to the cells, and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Signal Detection: Place the cell plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). The instrument will add the compound to the wells while simultaneously monitoring fluorescence kinetically.
-
Data Analysis:
-
The fluorescence signal will increase upon agonist addition as intracellular calcium levels rise.
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the peak response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect, often expressed relative to a full agonist like carbachol).[13]
-
Causality Behind Experimental Choice: The hallmark of M2/M4 receptor activation is the inhibition of adenylyl cyclase, resulting in lower cAMP levels.[15] Therefore, an assay that measures this decrease is the most direct way to quantify functional activity. The standard approach is to first stimulate cAMP production with forskolin and then measure the ability of the agonist to inhibit this stimulation.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Seed cells stably expressing M2 or M4 receptors in a 96- or 384-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[14]
-
Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luciferase-based systems) according to the manufacturer's instructions.
-
Data Analysis:
-
The signal will be inversely proportional to the agonist's activity.
-
Calculate the percent inhibition of the forskolin-stimulated response for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (or IC50) and Emax for inhibition.
-
Data Presentation: Comprehensive Pharmacological Profile
| Compound | Subtype | Binding Ki (nM) | Functional EC50 (nM) | Efficacy (% of Carbachol) |
| Derivative X | M1 | 15.2 | 45.3 | 98% |
| M2 | 250.6 | 850.1 | 85% | |
| M3 | 12.8 | 38.9 | 102% | |
| M4 | 215.4 | 760.5 | 82% | |
| M5 | 25.1 | 88.7 | 95% |
Table 2: Example of a consolidated data table summarizing the binding and functional profile of a hypothetical derivative, indicating it is a potent and efficacious agonist with selectivity for the M1/M3/M5 subtypes over M2/M4.
Advanced Insights: Probing for Biased Agonism
The classical view of GPCR signaling is binary: a receptor is either "on" or "off." Modern pharmacology recognizes a more complex reality known as biased agonism or functional selectivity.[16] A biased agonist can stabilize a receptor conformation that preferentially activates one downstream pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment, which is involved in receptor desensitization and internalization).[16]
Why It Matters: A biased agonist could potentially be developed to maximize a desired therapeutic effect (mediated by one pathway) while minimizing side effects (mediated by another). For example, a G protein-biased M1 agonist might enhance cognitive function with less receptor downregulation than a non-biased agonist.
Experimental Approach: BRET-based Transducer Recruitment Assays
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to directly and kinetically measure the interaction between two proteins in living cells.[16]
-
Assay Principle: Co-express the receptor of interest (e.g., M1) fused to a luciferase (e.g., Renilla Luciferase, Rluc) and the transducer of interest (e.g., a G protein subunit or β-arrestin-2) fused to a fluorescent acceptor (e.g., YFP).
-
Activation: Upon agonist addition, the receptor changes conformation and binds to the transducer. This brings the Rluc and YFP into close proximity (<10 nm).
-
Energy Transfer: When the luciferase substrate (e.g., coelenterazine) is added, the energy from the light-emitting luciferase is non-radiatively transferred to the YFP, causing it to fluoresce.
-
Measurement: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in this ratio indicates transducer recruitment.
-
Data Analysis: By generating dose-response curves for both G protein and β-arrestin recruitment, one can calculate a "bias factor" to quantify the compound's preference for one pathway over the other.
Conclusion
The framework presented in this guide outlines a comprehensive and logical path for the mechanistic characterization of [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride derivatives. By progressing from fundamental binding studies to sophisticated functional and biased agonism assays, researchers can build a detailed pharmacological profile. This multi-faceted approach, grounded in established protocols and a clear understanding of the underlying biology of muscarinic receptors, is essential for identifying promising lead candidates and advancing them through the drug development pipeline. The insights gained will not only define the molecule's mechanism of action but also provide a strong rationale for its potential therapeutic applications and a predictive foundation for its in vivo effects.
References
-
Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed. (n.d.). PubMed. [Link]
-
Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. (2021). Frontiers in Pharmacology. [Link]
-
A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. (2001). PNAS. [Link]
-
Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. (2018). American Journal of Physiology-Renal Physiology. [Link]
-
Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed. (n.d.). PubMed. [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (n.d.). ResearchGate. [Link]
-
Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor - Molecular Devices. (n.d.). Molecular Devices. [Link]
-
Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. (n.d.). SpringerLink. [Link]
-
Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Differential activation of Gq/11 and Gi(3) proteins at 5-hydroxytryptamine(2C) receptors revealed by antibody capture assays: influence of receptor reserve and relationship to agonist-directed trafficking - PubMed. (n.d.). PubMed. [Link]
-
Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors - PMC. (n.d.). NCBI. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024). MDPI. [Link]
-
Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed. (n.d.). PubMed. [Link]
-
Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. (2023). MDPI. [Link]
-
Gαi/o GPCR assays | ION Biosciences. (n.d.). ION Biosciences. [Link]
-
Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC. (2022). NCBI. [Link]
-
Optogenetic manipulation of Gq- and Gi/o-coupled receptor signaling in neurons and heart muscle cells | eLife. (2023). eLife. [Link]
-
Azetidine derivatives of tricyclic antidepressant agents - PubMed. (n.d.). PubMed. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). NCBI. [Link]
-
Acetylcholine receptors (muscarinic) - GtoPdb. (n.d.). Guide to Pharmacology. [Link]
-
Muscarinic Receptor Agonists and Antagonists - SciSpace. (2001). Molecules. [Link]
-
Synthetic modification of the azetidine products a, Commercially... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC. (2024). NCBI. [Link]
-
Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed. (n.d.). PubMed. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). The Plant Journal. [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes - Diva-Portal.org. (2023). Journal of Medicinal Chemistry. [Link]
-
Identification of N-substituted 8-azatetrahydroquinolone Derivatives as Selective and Orally Active M(1) and M(4) Muscarinic Acetylcholine Receptors Agonists - PubMed. (2013). PubMed. [Link]
-
Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]
-
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011). ACG Publications. [Link]
-
Muscarinic Receptor Agonists and Antagonists - PMC. (n.d.). NCBI. [Link]
-
Diethyl ether effects on muscarinic acetylcholine receptor complexes in rat brainstem. (n.d.). Anesthesiology. [Link]
-
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Muscarinic Receptor Agonists and Antagonists - ResearchGate. (n.d.). ResearchGate. [Link]
-
[2-(azetidin-3-yl)ethyl]dimethylamine dihydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]
-
Synthesis and in vitro assessment of the reactivation profile of clinically available oximes on the acetylcholinesterase model inhibited by A. (n.d.). ChemRxiv. [Link]
-
Muscarinic Toxin 3 | PEPTIDE INSTITUTE, INC. (n.d.). Peptide Institute, Inc. [Link]
-
Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018). PNAS. [Link]
-
Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. scispace.com [scispace.com]
- 9. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
